N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a phenylpiperazine moiety, and a dimethylphenyl group, making it structurally unique and potentially versatile in its interactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable quinoline derivative reacts with 4-phenylpiperazine under basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with chloroacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and phenylpiperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the phenylpiperazine moiety.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenylpiperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. The phenylpiperazine moiety is known for its presence in various psychoactive drugs, suggesting that this compound might exhibit similar biological activities, such as acting on neurotransmitter receptors.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors, modulating their activity. The quinoline core and phenylpiperazine moiety suggest potential binding to G-protein coupled receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-((2-(4-methylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine moiety.
N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.
Uniqueness
N-(3,5-dimethylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is unique due to its specific combination of structural features, including the quinoline core, phenylpiperazine moiety, and dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-21-17-22(2)19-24(18-21)30-28(34)20-35-26-10-6-7-23-11-12-27(31-29(23)26)33-15-13-32(14-16-33)25-8-4-3-5-9-25/h3-12,17-19H,13-16,20H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPDWTZUOCPREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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